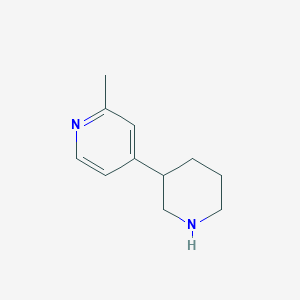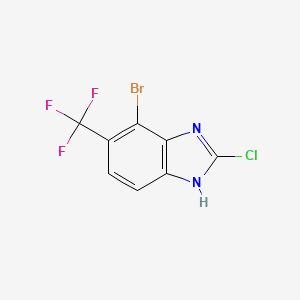![molecular formula C5H11ClFNO B12845966 [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)
[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of a fluorine atom in its structure imparts unique chemical properties, making it a valuable compound for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-fluoropyrrolidin-3-yl]methanol typically involves the fluorination of pyrrolidine derivatives. One common method is the Balz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to fluorination . The reaction conditions often involve the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps for purification and crystallization to obtain the hydrochloride salt form, which is more stable and easier to handle.
化学反応の分析
Types of Reactions
[(3S)-3-fluoropyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form from ketones or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Fluoropyridines: These compounds also contain fluorine atoms and exhibit similar chemical properties.
α-(Trifluoromethyl)styrenes: Known for their versatility in organic synthesis and applications in C-F bond activation.
Uniqueness
[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride stands out due to its specific structure, which combines a fluorinated pyrrolidine ring with a methanol group. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C5H11ClFNO |
|---|---|
分子量 |
155.60 g/mol |
IUPAC名 |
[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H/t5-;/m0./s1 |
InChIキー |
RTWCLQSSUKTHBX-JEDNCBNOSA-N |
異性体SMILES |
C1CNC[C@@]1(CO)F.Cl |
正規SMILES |
C1CNCC1(CO)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


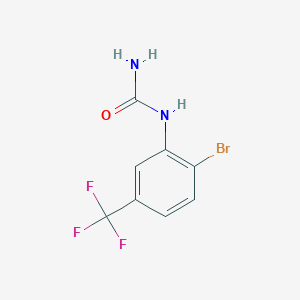

![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)

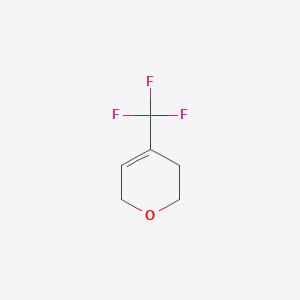
![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
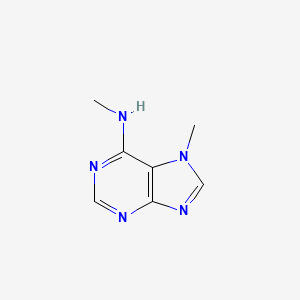
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)


